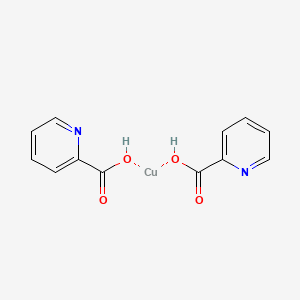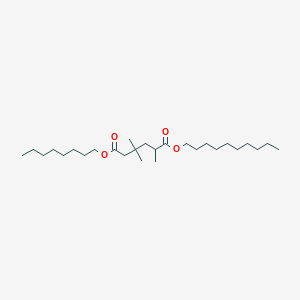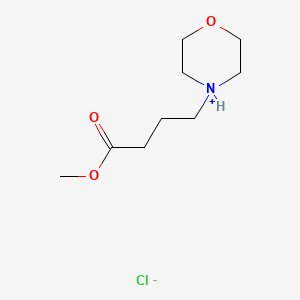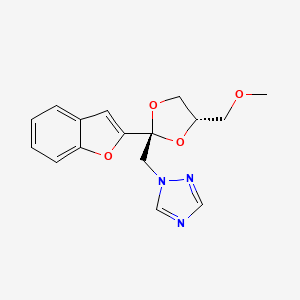
Titanium acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium acrylate is an organometallic compound that features a titanium atom bonded to an acrylate group. This compound is part of a broader class of metal acrylates, which are known for their ability to participate in polymerization reactions. This compound is particularly notable for its applications in the production of advanced materials, including nanomaterials and polymer composites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Titanium acrylate can be synthesized through the reaction of titanium alkoxy derivatives with unsaturated acids. The reaction conditions and the nature of the initial reagents can lead to the formation of either normal salts or polynuclear oxocarboxylates . A common method involves reacting glycidyl methacrylate with acrylic acid in the presence of a catalyst such as triphenylphosphine .
Industrial Production Methods: In industrial settings, this compound is often produced using lithography-based additive manufacturing techniques, such as digital light processing (DLP). This method involves formulating polymeric nanocomposite resin blends and curing them with UV light to achieve the desired material properties .
Analyse Des Réactions Chimiques
Types of Reactions: Titanium acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium oxides.
Reduction: Reduction reactions can yield titanium metal or lower oxidation state titanium compounds.
Substitution: The acrylate group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
Reduction: Often requires reducing agents such as hydrogen or hydrides.
Substitution: Can be facilitated by nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products:
Oxidation: Titanium oxides.
Reduction: Titanium metal or lower oxidation state compounds.
Substitution: Various substituted titanium complexes.
Applications De Recherche Scientifique
Titanium acrylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based nanomaterials and catalysts.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for use in drug delivery systems and medical implants.
Industry: Utilized in the production of advanced polymer composites and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of titanium acrylate involves its ability to form strong bonds with other molecules through its acrylate group. This allows it to participate in polymerization reactions, leading to the formation of highly crosslinked structures. The titanium atom can also interact with various molecular targets, facilitating catalytic processes and enhancing material properties .
Comparaison Avec Des Composés Similaires
- Zirconium acrylate
- Hafnium acrylate
- Aluminum acrylate
Comparison: Titanium acrylate is unique due to its high stability and ease of preparation compared to other metal acrylates. It also offers superior properties in terms of thermal stability and mechanical strength, making it a preferred choice for various applications .
Propriétés
Numéro CAS |
94275-73-7 |
|---|---|
Formule moléculaire |
C12H12O8Ti |
Poids moléculaire |
332.09 g/mol |
Nom IUPAC |
prop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C3H4O2.Ti/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
Clé InChI |
YRWWCNGKZLMTPH-UHFFFAOYSA-J |
SMILES canonique |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)



![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)


![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)





![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)
